N~1~-(4-{[4-(4-ETHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE
Description
N¹-(4-{[4-(4-Ethylbenzyl)piperazino]sulfonyl}phenyl)acetamide is a sulfonamide-acetamide hybrid compound featuring a piperazine core substituted with a 4-ethylbenzyl group. The molecule consists of three key regions:
Properties
IUPAC Name |
N-[4-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-3-18-4-6-19(7-5-18)16-23-12-14-24(15-13-23)28(26,27)21-10-8-20(9-11-21)22-17(2)25/h4-11H,3,12-16H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSAGOYIOSYZJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[4-(4-ETHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first alkylated with 4-ethylbenzyl chloride under basic conditions to form the 4-ethylbenzylpiperazine intermediate. This intermediate is then reacted with 4-sulfamoylphenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems can also help in monitoring and controlling the reaction parameters to achieve high efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[4-(4-ETHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N~1~-(4-{[4-(4-ETHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-(4-{[4-(4-ETHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves the inhibition of key enzymes and pathways in microbial and cancer cells. The sulfonamide moiety is known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria. This inhibition leads to the disruption of DNA synthesis and cell division . In cancer cells, the compound may induce apoptosis by interfering with the cell cycle and inhibiting key signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structure-Activity Relationships (SAR)
Piperazine Substituents
- Alkyl/Aryl Groups: The 4-ethylbenzyl group in the target compound introduces moderate lipophilicity compared to the methyl group in compound 35 . This may enhance blood-brain barrier penetration but reduce aqueous solubility. 3,5-Dioxo () creates a polar, electron-deficient piperazine, favoring interactions with catalytic residues in enzymes like carbonic anhydrase .
Sulfonyl/Phenyl Modifications
- Sulfamoyl vs. Sulfonyl :
Pharmacological Highlights
- Analgesic Activity : Compound 35 (4-methylpiperazinyl) showed efficacy comparable to paracetamol, suggesting that smaller alkyl groups on piperazine optimize analgesic properties .
- Anti-Hypernociceptive Effects: Compounds with diethylsulfamoyl (36) or unsubstituted piperazine (37) demonstrated significant activity in inflammatory pain models, indicating that sulfonamide flexibility is critical .
- Metabolic Stability : Cycloheptyl and ethylbenzyl groups may prolong half-life by resisting cytochrome P450 oxidation, though this requires experimental validation .
Biological Activity
N~1~-(4-{[4-(4-ETHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is a sulfonamide derivative noted for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This compound's structure features a piperazine ring, which is integral to its pharmacological profile.
Chemical Structure
The molecular formula of this compound is . The compound consists of a sulfonamide group attached to a phenyl ring, which is further substituted with a piperazine moiety.
Synthesis
The synthesis typically involves multiple steps:
- Formation of the Piperazine Derivative : Alkylation of piperazine with 4-ethylbenzyl chloride.
- Coupling Reaction : The resulting intermediate is reacted with 4-sulfamoylphenylacetic acid using a coupling agent like EDCI to yield the final product.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related chloroacetamides demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the sulfonamide group is crucial for this activity as it inhibits dihydropteroate synthase, disrupting folate synthesis in bacteria.
Antifungal Activity
The compound also shows potential antifungal properties. In vitro tests have indicated moderate effectiveness against Candida albicans, suggesting that structural modifications can enhance its antifungal efficacy .
Anticancer Properties
This compound has been investigated for its anticancer activity, particularly against lung and breast carcinoma cell lines. The mechanism involves the inhibition of key enzymes in cancer cell proliferation, leading to reduced viability in treated cells .
The primary mechanism of action involves:
- Inhibition of Dihydropteroate Synthase : This enzyme is critical in bacterial folate synthesis.
- Disruption of DNA Synthesis : By inhibiting essential enzymes, the compound disrupts DNA replication and cell division in both microbial and cancer cells.
Similar Compounds
A comparison with other acetamide derivatives highlights the unique biological profile of this compound:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| N-(4-VINYL-PHENYL)-ACETAMIDE | Moderate | Low |
| N-[4-(1-Piperidinylsulfonyl)phenyl]acetamide | High | Moderate |
This compound stands out due to its multifaceted action against various biological targets, making it a promising candidate for further research and development.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of related compounds, this compound was tested against strains such as MRSA and showed promising results. The study utilized quantitative structure-activity relationship (QSAR) models to predict efficacy based on structural modifications .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of this compound against lung cancer cell lines. The results indicated that treatment led to significant apoptosis in cancer cells, suggesting that further optimization could enhance its therapeutic index .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
